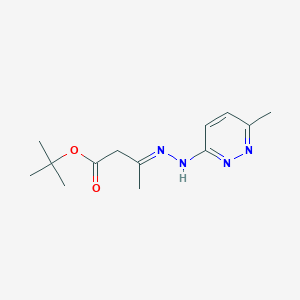
3-(2-(6-Methyl-3-pyridazinyl)hydrazinylidene)butyric acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl 3-[(6-methylpyridazin-3-yl)hydrazinylidene]butanoate: is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a tert-butyl group, a hydrazinylidene linkage, and a pyridazinyl moiety, making it an interesting subject for study in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(6-methylpyridazin-3-yl)hydrazinylidene]butanoate typically involves the reaction of tert-butyl acetoacetate with 6-methylpyridazine-3-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the formation of the desired product.
Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: tert-butyl 3-[(6-methylpyridazin-3-yl)hydrazinylidene]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazinylidene derivatives.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, tert-butyl 3-[(6-methylpyridazin-3-yl)hydrazinylidene]butanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies in medicinal chemistry. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.
Medicine: In medicinal chemistry, tert-butyl 3-[(6-methylpyridazin-3-yl)hydrazinylidene]butanoate is explored for its potential as a drug candidate. Its interactions with enzymes and receptors are studied to develop new treatments for various diseases.
Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl 3-[(6-methylpyridazin-3-yl)hydrazinylidene]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinylidene group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The pyridazinyl moiety may interact with nucleic acids or proteins, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
- tert-butyl 3-[(6-chloropyridazin-3-yl)hydrazinylidene]butanoate
- tert-butyl 3-[(6-ethylpyridazin-3-yl)hydrazinylidene]butanoate
- tert-butyl 3-[(6-phenylpyridazin-3-yl)hydrazinylidene]butanoate
Comparison: Compared to similar compounds, tert-butyl 3-[(6-methylpyridazin-3-yl)hydrazinylidene]butanoate is unique due to the presence of the methyl group on the pyridazinyl ring This methyl group can influence the compound’s reactivity and biological activity, making it distinct from its analogs
Propriétés
Numéro CAS |
69579-14-2 |
|---|---|
Formule moléculaire |
C13H20N4O2 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
tert-butyl (3E)-3-[(6-methylpyridazin-3-yl)hydrazinylidene]butanoate |
InChI |
InChI=1S/C13H20N4O2/c1-9-6-7-11(16-14-9)17-15-10(2)8-12(18)19-13(3,4)5/h6-7H,8H2,1-5H3,(H,16,17)/b15-10+ |
Clé InChI |
TWJIVZPKDMZUFW-XNTDXEJSSA-N |
SMILES isomérique |
CC1=NN=C(C=C1)N/N=C(\C)/CC(=O)OC(C)(C)C |
SMILES canonique |
CC1=NN=C(C=C1)NN=C(C)CC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate](/img/structure/B14467669.png)
![1H-Pyrazol-5-amine, 3-methyl-4-[[4-(methylsulfonyl)-2-nitrophenyl]azo]-1-phenyl-](/img/structure/B14467670.png)
![Spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl-](/img/structure/B14467677.png)

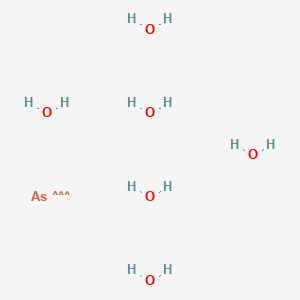


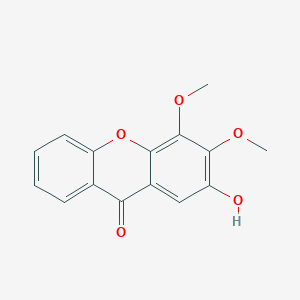
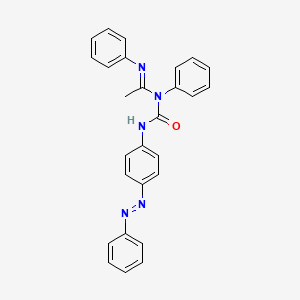
![N~2~-[4-(Diethylamino)-2-methylphenyl]-L-glutamine](/img/structure/B14467720.png)
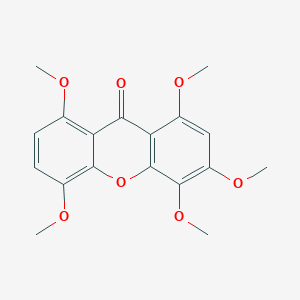
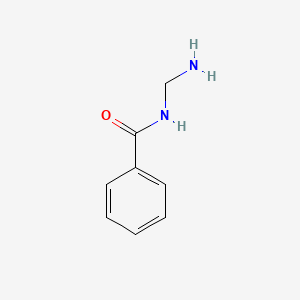
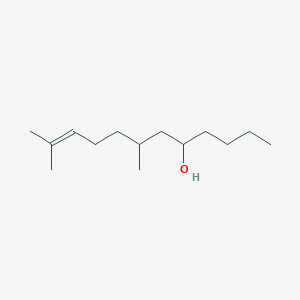
![5H-Imidazo[2,1-a]isoindol-5-one](/img/structure/B14467748.png)
